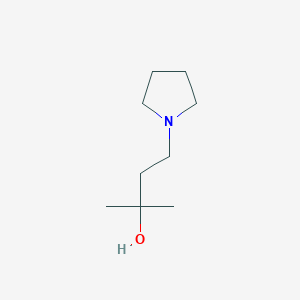

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

CAS No.: 1512285-97-0

Cat. No.: VC2878831

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512285-97-0 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-methyl-4-pyrrolidin-1-ylbutan-2-ol |

| Standard InChI | InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3 |

| Standard InChI Key | SOHAWBMOFPPYDC-UHFFFAOYSA-N |

| SMILES | CC(C)(CCN1CCCC1)O |

| Canonical SMILES | CC(C)(CCN1CCCC1)O |

Introduction

Structural Characteristics

Molecular Identity and Representation

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol has a molecular formula of C9H19NO, corresponding to a molecular weight of approximately 157.25 g/mol . The compound features a tertiary alcohol group attached to a carbon that also bears two methyl substituents, along with a carbon chain that connects to a pyrrolidine ring. This structure can be represented using various chemical notation systems:

Key Structural Elements

The compound possesses several distinct structural elements that define its chemical identity:

-

A five-membered pyrrolidine ring containing a nitrogen atom

-

A tertiary alcohol group (hydroxyl attached to a carbon bearing two methyl groups)

-

A four-carbon chain (butyl backbone) with the hydroxyl group at the second carbon position

-

Two methyl groups attached to the carbon bearing the hydroxyl group

-

The pyrrolidine nitrogen connected to the terminal carbon of the butyl chain

This specific arrangement of atoms creates a molecule with both basic (pyrrolidine nitrogen) and hydroxyl functional groups, influencing its physical properties and chemical reactivity.

Physical and Chemical Properties

Predicted Mass Spectrometric Behavior

Mass spectrometry represents an important analytical technique for compound identification and characterization. Predicted collision cross-section (CCS) data for 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol with various adducts provides valuable information for its analysis using ion mobility spectrometry coupled with mass spectrometry.

Table 1: Predicted Collision Cross Section Data for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 158.15395 | 137.6 |

| [M+Na]+ | 180.13589 | 146.1 |

| [M+NH4]+ | 175.18049 | 145.4 |

| [M+K]+ | 196.10983 | 143.0 |

| [M-H]- | 156.13939 | 137.2 |

| [M+Na-2H]- | 178.12134 | 141.0 |

| [M]+ | 157.14612 | 138.4 |

| [M]- | 157.14722 | 138.4 |

These predicted values indicate how the molecule is expected to behave in ion mobility experiments, providing a characteristic fingerprint that can be used for identification and structural confirmation purposes.

Chemical Properties

Based on its structure, 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol would be expected to exhibit:

-

Basicity due to the pyrrolidine nitrogen atom, which can accept protons

-

Hydrogen bonding capability through its hydroxyl group, functioning as both a hydrogen bond donor and acceptor

-

Moderate water solubility due to the presence of both hydrophilic (hydroxyl, tertiary amine) and hydrophobic (methyl groups, pyrrolidine ring) moieties

-

Potential for chemical modifications at the hydroxyl group (esterification, oxidation, dehydration)

-

Ability to form salts with acids due to the basic pyrrolidine nitrogen

The tertiary alcohol position represents a sterically hindered reaction site, which may affect the rate and efficiency of chemical transformations at this position.

Comparison with Structurally Related Compounds

Relationship to 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

A structurally related compound, 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol (C9H20N2O), shares significant structural similarities with 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol but contains an additional amino group. This amino-substituted analog (also known as α-(aminomethyl)-α-methyl-1-pyrrolidinepropanol) has been reported to exhibit biological activity by modulating various cellular processes.

Table 2: Structural Comparison Between 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol and Its Amino-Substituted Analog

| Feature | 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol | 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol |

|---|---|---|

| Molecular Formula | C9H19NO | C9H20N2O |

| Molecular Weight | 157.25 g/mol | 172.27 g/mol |

| Functional Groups | Tertiary alcohol, tertiary amine | Tertiary alcohol, tertiary amine, primary amine |

| SMILES | CC(C)(CCN1CCCC1)O | CC(CCN1CCCC1)(CN)O |

The additional amino group in the related compound significantly alters its chemical properties, likely enhancing water solubility and providing an additional site for chemical derivatization and biological interactions.

Relationship to 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine

Another structurally related compound is 2-methyl-4-(pyrrolidin-1-yl)butan-2-amine (C9H20N2), which differs from 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol by having an amino group instead of a hydroxyl group at the second carbon position . This substitution changes the hydrogen bonding properties and reactivity profile of the molecule while maintaining the basic pyrrolidine functionality.

Table 3: Structural Comparison Between 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol and Its Amine Analog

| Feature | 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol | 2-Methyl-4-(pyrrolidin-1-yl)butan-2-amine |

|---|---|---|

| Molecular Formula | C9H19NO | C9H20N2 |

| Molecular Weight | 157.25 g/mol | 156.28 g/mol |

| Functional Groups | Tertiary alcohol, tertiary amine | Primary amine, tertiary amine |

| SMILES | CC(C)(CCN1CCCC1)O | CC(C)(CCN1CCCC1)N |

The presence of a primary amine instead of a hydroxyl group would confer different chemical properties, including enhanced basicity at the substitution site.

Future Research Directions

Several research avenues could further expand our understanding of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol:

-

Development and optimization of synthetic routes for efficient production

-

Comprehensive characterization of physical and chemical properties

-

Investigation of potential biological activities and structure-activity relationships

-

Exploration of chemical modifications to create libraries of derivatives

-

Studies of its behavior in various solvent systems and under different pH conditions

-

Evaluation of its potential as a ligand for metal coordination

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume